molecular formula C20H21N5OS B2680499 2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840514-69-4

2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2680499
CAS No.: 840514-69-4
M. Wt: 379.48
InChI Key: VGURZRGFTKLITA-UHFFFAOYSA-N
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Description

2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic compound that features a pyrroloquinoxaline core, a thiophene moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the condensation of an appropriate diamine with a diketone.

    Introduction of the Thiophene Moiety: This step involves the alkylation of the pyrroloquinoxaline core with a thiophen-2-ylmethyl halide under basic conditions.

    Formation of the Amide Linkage: The final step involves the coupling of the resulting intermediate with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is used. For example, it may inhibit a particular enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene moiety, such as thiophene sulfoxides and sulfones.

    Pyrroloquinoxaline Derivatives: Compounds with a similar core structure, such as pyrroloquinoxaline-3-carboxamides.

Uniqueness

2-amino-1-butyl-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of a pyrroloquinoxaline core, a thiophene moiety, and an amide linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-2-3-10-25-18(21)16(20(26)22-12-13-7-6-11-27-13)17-19(25)24-15-9-5-4-8-14(15)23-17/h4-9,11H,2-3,10,12,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGURZRGFTKLITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330801
Record name 2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14741085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

840514-69-4
Record name 2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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